
Oligomycin
Descripción
Historical Context of Discovery and Early Research on Oligomycin
This compound was first reported in 1954, following its isolation from a soil-dwelling actinomycete, Streptomyces diastatochromogenes. fermentek.comtoku-e.comnih.govnih.govamanote.com The initial discovery was made by a research team at Rutgers University, which included R. M. Smith, W. H. Peterson, and E. McCoy, who were screening for new antifungal agents. toku-e.com Their work identified a potent substance effective against fungi. toku-e.comnih.gov
The focus of this compound research soon pivoted from its antifungal properties to its effects on cellular metabolism. Groundbreaking work in the late 1950s by biochemist Henry Lardy and his colleagues established this compound as a powerful inhibitor of oxidative phosphorylation in mitochondria. nih.govthe-scientist.comssr.org This discovery was pivotal, providing the scientific community with a specific chemical tool to investigate the mechanisms of energy production. the-scientist.com Early studies concluded that this compound targets an enzyme involved in phosphate transfer or fixation, rather than the electron transport chain itself. the-scientist.com This research identified its specific action on the F₀ portion of the mitochondrial F₁F₀ ATP synthase, cementing its role as a fundamental probe in bioenergetics. fermentek.comnih.gov
Overview of the this compound Compound Family and Natural Origin
Oligomycins are a family of macrolide antibiotics produced by bacteria of the genus Streptomyces. fermentek.comnih.govwikipedia.org These compounds are classified as polyketides and feature a distinctive 26-membered macrocyclic lactone ring. nih.govnih.gov
Discovery from Streptomyces diastatochromogenes and Other Streptomyces Species
The original and most well-known source of this compound is Streptomyces diastatochromogenes. fermentek.comtoku-e.comnih.govnih.govamanote.comcellsignal.comsigmaaldrich.comcellsignal.com Since its initial isolation, various other Streptomyces species have been identified as producers of this compound and its related analogs. nih.govontosight.aiagscientific.comontosight.airesearchgate.net These soil bacteria are prolific producers of a vast array of secondary metabolites that often possess potent biological activities.
Isomeric Diversity within the this compound Class (e.g., this compound A, B, C, D, E, F, G)
The this compound family is composed of several structurally related isomers, designated as this compound A, B, C, D, E, F, and G. fermentek.comtoku-e.complos.org this compound A is typically the most abundant component of the this compound complex. fermentek.com The isomers are distinguished by variations in their chemical structure, particularly in the substitutions on the macrolide ring. For example, this compound B features an oxo group where this compound A has a 2-hydroxypropyl group on the spirocyclic ring. toku-e.com this compound D, also known as rutamycin, was isolated from S. rutgersensis. nih.gov this compound E is also known as 26-hydroxy-28-oxo-oligomycin A. ontosight.aiscbt.com this compound F is a homologue of this compound A. researchgate.netnih.gov A newer analog, this compound G, was discovered from the actinomycete strain WK-6150. kitasato-u.ac.jp
Table 1: Isomeric Diversity of this compound
Compound Name | Key Structural Features and Notes |
---|---|
This compound A | The major and most studied component of the this compound complex. fermentek.com |
This compound B | Differs from this compound A by the substitution of a 2-hydroxypropyl group with an oxo group. toku-e.com |
This compound C | A major component of the this compound complex, structurally similar to this compound A. fermentek.comscbt.com |
This compound D | Also known as Rutamycin. nih.gov |
This compound E | Also referred to as 26-hydroxy-28-oxo-oligomycin A. ontosight.aiscbt.comscbt.com |
This compound F | A homologue of this compound A, with a 2-hydroxybutyl group instead of a 2-hydroxypropyl group. ontosight.ainih.gov |
This compound G | A novel 26-membered ring macrolide isolated from Streptomyces sp. WK-6150. kitasato-u.ac.jp |
Fundamental Role of this compound as a Biochemical Probe in Mitochondrial Bioenergetics Research
This compound is an indispensable tool in the field of mitochondrial bioenergetics due to its specific and potent inhibition of F₁F₀ ATP synthase. fermentek.comnih.govagscientific.comscbt.com This enzyme, located in the inner mitochondrial membrane, is critical for the production of adenosine triphosphate (ATP), the cell's primary energy molecule. ontosight.aiagscientific.com
This compound exerts its inhibitory effect by binding to the F₀ subunit of the ATP synthase complex. fermentek.comwikipedia.orgcellsignal.comsigmaaldrich.comcellsignal.comagscientific.com This binding action physically blocks the enzyme's proton channel, which halts the flow of protons across the inner mitochondrial membrane into the mitochondrial matrix. fermentek.comwikipedia.orgagscientific.comresearchgate.net The disruption of this proton translocation effectively uncouples electron transport from oxidative phosphorylation, thereby ceasing ATP synthesis. wikipedia.orgnih.govagscientific.com
This precise mechanism of action has established this compound as a vital biochemical probe for researchers. nih.gov Its use in experimental settings allows for the precise measurement and study of key mitochondrial functions. portlandpress.comportlandpress.com For instance, by treating cells with this compound, scientists can determine the proportion of oxygen consumption that is directly linked to ATP synthesis (ATP-linked respiration) versus the portion that is not (proton leak). portlandpress.comportlandpress.commdpi.com The ability to selectively inhibit ATP synthase has been fundamental to advancing the understanding of cellular respiration, bioenergetic efficiency, and the role of mitochondria in cellular health and disease. nih.govportlandpress.comportlandpress.com
Propiedades
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-WMBHJXFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Oligomycin Action
Broader Effects on Mitochondrial Bioenergetic States
Influence on Mitochondrial Membrane Potential (MMP) Dynamics
The blockage of the proton channel by Oligomycin leads to a significant increase, or hyperpolarization, of the mitochondrial membrane potential (MMP). nih.govbioblast.atbiologists.com Since protons cannot flow back into the mitochondrial matrix through the ATP synthase, the proton gradient established by the electron transport chain becomes steeper. portlandpress.comjove.com This accumulation of positive charge on the outer side of the inner mitochondrial membrane results in a more negative potential within the matrix. jove.com However, this hyperpolarization is not sustained indefinitely and can be influenced by other factors such as proton leak across the membrane. nih.gov The dynamic changes in MMP upon this compound treatment are a direct consequence of its inhibitory action on proton flux through ATP synthase. nih.gov
Impact on Cellular Oxygen Consumption Rate (OCR)
This compound treatment causes a marked decrease in the cellular oxygen consumption rate (OCR). jove.combioblast.atjove.complos.orgbmglabtech.com This reduction is a direct result of the inhibition of ATP synthase. nih.govportlandpress.com With the primary pathway for proton re-entry blocked, the electron transport chain slows down its activity to avoid pumping against an increasingly steep proton gradient. agscientific.com Since oxygen is the final electron acceptor in the electron transport chain, a decrease in electron flow translates directly to a lower rate of oxygen consumption. The remaining OCR after the addition of this compound is primarily attributed to proton leak and non-mitochondrial oxygen consumption. plos.orgplos.org
Assessment of Spare Respiratory Capacity (SRC) in the Presence of this compound
Spare respiratory capacity (SRC) is a crucial measure of a cell's ability to respond to increased energy demands and is defined as the difference between the maximal and basal oxygen consumption rates (OCR). plos.orgresearchgate.net The assessment of SRC often involves the sequential use of mitochondrial inhibitors, including this compound.
The process typically begins by measuring the basal OCR of cells. Following this, this compound is introduced to inhibit ATP synthase. ashpublications.org The resulting decrease in OCR reflects the portion of oxygen consumption coupled to ATP synthesis. taylorandfrancis.comnih.gov The remaining OCR after this compound treatment is attributed to proton leak across the inner mitochondrial membrane and other non-ATP-producing processes. plos.orgnih.gov
Subsequently, a protonophore uncoupler, such as carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) or 2,4-dinitrophenol (DNP), is added. ashpublications.orgnih.gov This uncoupler dissipates the proton gradient, allowing the electron transport system to function at its maximum rate, independent of ATP synthesis. plos.orgnih.gov The SRC is then calculated by subtracting the basal OCR from this maximal OCR. plos.org
However, research has indicated that the presence of this compound during the measurement of maximal OCR can lead to an underestimation of the true maximal electron transport system (ETS) capacity. plos.org Studies on human glioma and prostate cancer cells have shown that SRC can be underestimated by 25% to 45% when this compound is present. plos.org This inhibitory effect of this compound on SRC was observed in both suspended and attached cells. plos.org Therefore, to avoid potentially flawed interpretations, it is suggested that maximal OCR in intact cells should be determined without the presence of an ATP synthase inhibitor unless a validated protocol is being used. plos.org
Table 1: Impact of this compound on Spare Respiratory Capacity (SRC) in Different Cell Lines
Cell Line | Type | Underestimation of SRC in the presence of this compound |
T98G | Human Glioma | 25% to 45% plos.org |
U-87MG | Human Glioma | 25% to 45% plos.org |
PC-3 | Human Prostate Cancer | 25% to 45% plos.org |
This table illustrates the significant underestimation of Spare Respiratory Capacity (SRC) observed in various cancer cell lines when measured in the presence of this compound, as highlighted in the research. plos.org
This compound-Induced Proton Uncoupling Phenomena
While this compound is primarily known as an inhibitor of ATP synthesis, it has also been shown to induce a secondary effect of proton uncoupling. nih.govresearchgate.net This phenomenon is characterized by the recovery of oxygen uptake to near-baseline levels following the initial inhibition of ATP synthesis. nih.govresearchgate.net
This uncoupling effect is particularly rapid and observable in cell lines like HepG2 but can also be seen over longer periods in other cell lines such as H1299. nih.govresearchgate.net The proton fluxes induced by this compound tend to plateau at concentrations between 0.25 and 5 μM. nih.govresearchgate.net This uncoupling is observed when cells metabolize substrates like pyruvate or lactate and can be reversed by the addition of glucose, which restores ATP synthesis. nih.govresearchgate.net
Interestingly, the uncoupling is not sensitive to cyclosporin A, an inhibitor of the mitochondrial permeability transition pore. nih.govresearchgate.net Furthermore, the adenine nucleotide translocase (ANT) inhibitor bongkrekic acid does not reverse the uncoupling if added after this compound. However, if bongkrekic acid is added before this compound, it can inhibit the uncoupling, suggesting a role for the maintenance of mitochondrial ATP levels in preventing this phenomenon. nih.govresearchgate.net
Research on isolated rat liver mitochondria has also demonstrated that this compound can inhibit state 4 respiration (the respiratory state in the absence of ADP) by up to 50%, with the inhibition showing a time-dependent nature. nih.gov This suggests that a significant portion of respiration in the steady-state is driven by ATP synthesis, even in the absence of exogenous ADP. nih.gov The stimulation of state 4 respiration by certain compounds can be inhibited by this compound, indicating that these compounds may induce a proton leak through the Fₒ fraction of ATP synthase. dovepress.com
Table 2: Summary of this compound-Induced Proton Uncoupling Characteristics
Characteristic | Observation |
Cell Line Dependence | Rapid in HepG2, slower in H1299 nih.govresearchgate.net |
Concentration for Plateau | 0.25 - 5 μM nih.govresearchgate.net |
Substrate Dependence | Occurs with pyruvate or lactate nih.govresearchgate.net |
Reversibility | Reversed by glucose addition nih.govresearchgate.net |
Effect of Inhibitors | Not sensitive to cyclosporin A; inhibited by pre-treatment with bongkrekic acid nih.govresearchgate.net |
This table summarizes the key features of the proton uncoupling phenomenon induced by this compound, as documented in scientific studies. nih.govresearchgate.net
Impact on Cellular Metabolism and Physiological Processes
Reconfiguration of Cellular Energy Metabolism
The primary consequence of oligomycin treatment is the severe reduction or complete inhibition of ATP synthesis through oxidative phosphorylation. wikipedia.orgtoku-e.comapexbt.comagscientific.com This disruption forces cells to adapt their energy metabolism to maintain ATP levels.
Inhibiting mitochondrial ATP synthase with this compound directly leads to a decrease in cellular ATP levels. researchgate.net Studies have shown that even low concentrations of this compound can significantly lower ATP levels. researchgate.net For example, 5 nM this compound has been reported to lower ATP levels by 75% in rat cerebral cortical neurons. researchgate.net The extent of the ATP drop can vary depending on the cell type and the concentration of this compound used. researchgate.netnih.gov In some cancer cell lines, this compound can induce a transient ATP drop. nih.gov
To counteract the reduction in ATP produced by oxidative phosphorylation, cells often activate and upregulate glycolysis, the metabolic pathway that generates ATP from glucose in the cytoplasm. frontiersin.orgabcam.comnih.gov This compensatory increase in glycolysis helps to meet the cell's energy demand when mitochondrial ATP production is inhibited. nih.govfrontiersin.orgabcam.com The degree of glycolytic compensation can vary among different cell types and is often more pronounced in cells with higher basal respiration levels. nih.gov this compound treatment has been shown to stimulate various levels of glycolysis gains in cancer cells. apexbt.comnih.govglpbio.com Administering this compound to rats can result in high levels of lactate accumulating in the blood and urine, indicating increased glycolytic flux. wikipedia.org
The compensatory activation of glycolysis in response to this compound is utilized in cellular bioenergetic assays to assess glycolytic capacity and reserve. The extracellular acidification rate (ECAR), which is largely due to the production and excretion of lactic acid during glycolysis, is a key measurement in these assays. nih.govuab.edu
In the Glycolysis Stress Test, this compound is added after glucose to inhibit mitochondrial ATP production. abcam.comnih.govmdpi.comkat6a.org This forces cells to rely on glycolysis to meet their ATP demand, leading to an increase in ECAR. abcam.comnih.gov The difference between the ECAR after this compound addition and the basal ECAR (or ECAR after glucose but before this compound) provides a measure of the cell's glycolytic capacity or reserve. nih.govuab.edumdpi.comkat6a.org
Glycolysis: Often defined as the glucose-induced increase in ECAR. mdpi.comkat6a.org
Glycolytic Capacity: Calculated as the difference between the maximum ECAR after this compound addition and the ECAR before glucose injection or during non-glycolytic acidification. uab.edumdpi.comkat6a.org It indicates the maximal rate of glycolysis the cells can achieve. mdpi.com
Glycolytic Reserve: Represents the difference between the glycolytic capacity and the basal glycolytic rate. uab.edumdpi.comkat6a.org It reflects the cell's potential to increase ATP production via glycolysis under conditions of increased energy demand or stress. mdpi.com
Measuring ECAR after sequential additions of glucose, this compound, and 2-deoxyglucose (a glycolysis inhibitor) using tools like the Seahorse XF analyzer allows for the quantification of these parameters. abcam.comnih.govuab.edumdpi.comkat6a.org
The disruption of cellular energy homeostasis caused by this compound, particularly the decrease in ATP levels and the resulting increase in the AMP:ATP and ADP:ATP ratios, activates cellular energy stress signaling pathways. mdpi.comahajournals.orgnih.gov A key pathway activated under these conditions is the AMP-activated protein kinase (AMPK) pathway. nih.govmdpi.comahajournals.orgnih.govspandidos-publications.comresearchgate.net AMPK acts as a sensor of cellular energy status and is activated by conditions that either reduce ATP production (like this compound treatment) or increase ATP consumption. mdpi.comahajournals.orgnih.gov Activation of AMPK involves phosphorylation by upstream kinases, such as LKB1. nih.gov Once activated, AMPK promotes catabolic processes that generate ATP, including glycolysis, while inhibiting ATP-consuming anabolic processes. nih.govmdpi.comnih.gov this compound has been shown to induce AMPK activation and the phosphorylation of AMPK substrates. nih.govresearchgate.net
Studies have also indicated that this compound can influence the AKT signaling pathway. spandidos-publications.com Inhibition of mitochondrial respiration by this compound has been shown to activate the AKT pathway in some cell types, and this activation may be involved in cellular responses such as epithelial-to-mesenchymal transition (EMT). spandidos-publications.com
Compensatory Activation and Upregulation of Glycolysis
Effects on Diverse Cellular Processes
Beyond its direct impact on energy metabolism, this compound influences various other cellular processes, including cell survival and death pathways.
This compound can induce apoptosis (programmed cell death) in various cell types. toku-e.com This apoptotic effect is linked to its impact on mitochondrial function. This compound-induced inhibition of ATP synthase can lead to mitochondrial membrane depolarization and the release of cytochrome c, a key event in initiating the intrinsic apoptotic pathway. glpbio.com In doxorubicin-resistant cancer cells, this compound has been shown to trigger apoptosis, potentially by bypassing drug resistance mechanisms involving P-glycoprotein, an ATP-dependent efflux pump. toku-e.comglpbio.com However, the effect of this compound on apoptosis can be complex and context-dependent. For instance, in some cases, inhibiting the F₀ part of H⁺-ATP-synthase with this compound has been reported to suppress apoptosis induced by TNF. apexbt.com
Modulation of Cell Cycle Progression (e.g., G1-phase arrest)
Cell cycle progression is tightly regulated and highly dependent on cellular energy status. Inhibition of mitochondrial ATP synthesis by this compound has been shown to modulate cell cycle progression, frequently resulting in a G1-phase arrest.
Studies in various cell lines, such as human promyelocytic leukemic (HL-60) cells and HeLa cells, have demonstrated that this compound treatment can lead to an accumulation of cells in the G1 phase nih.govoup.com. This arrest is associated with alterations in key cell cycle regulatory proteins. For instance, in HL-60 cells, this compound treatment resulted in a dramatic reduction in cyclin D1 levels and increased amounts of hypo-phosphorylated retinoblastoma protein (Rbp), indicating a block before the G1/S transition nih.gov. Cyclin D1 is crucial for progression through G1, and its reduction impedes entry into the S phase nih.govoup.com.
The cell cycle arrest induced by this compound appears to be linked to the decrease in ATP levels, suggesting that a minimum ATP level is required for cells to pass the G1/S and G2/M checkpoints oup.com. Some research also indicates that mitochondrial membrane potential, rather than solely ATP synthesis inhibition, might play a role in delaying G1-to-S progression life-science-alliance.org.
Table 1 summarizes observed effects of this compound on cell cycle components:
Cell Line | This compound Effect | Key Molecular Changes Observed | Reference |
HL-60 | G1 arrest | Reduced cyclin D1, increased hypo-phosphorylated Rbp | nih.gov |
HeLa | Cell cycle arrest (G1 and G2/M) | Suppressed cyclin D1 and cyclin B1 expression | oup.com |
Influence on Cell Migration and Invasion
Cell migration and invasion are fundamental processes involved in tissue development, immune responses, and disease progression, including cancer metastasis. This compound, by impacting mitochondrial function, has been shown to influence these processes.
Inhibition of mitochondrial respiration by this compound A has been observed to increase the migration and invasion of certain cancer cells, such as lung cancer cells (A549, H23, H1793) spandidos-publications.comspandidos-publications.comnih.gov. This effect is associated with the induction of epithelial-mesenchymal transition (EMT), a process that confers migratory and invasive properties to cells spandidos-publications.comspandidos-publications.comnih.gov. The increased migration and invasion were linked to the upregulation of phosphorylated (p)-AKT and p-AMPK expression, suggesting that these pathways are involved in mediating the effects of mitochondrial dysfunction on cell motility spandidos-publications.comspandidos-publications.com.
Conversely, some studies suggest that inhibiting oxidative phosphorylation with this compound can reduce the number of lung metastases in breast cancer models, indicating a requirement of OXPHOS for collective invasion in that context researchgate.net. This highlights that the impact of this compound on cell migration and invasion can be context-dependent and vary across different cell types and cancer models.
Induction of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal properties, including increased motility and invasiveness. This process is implicated in development, wound healing, and cancer metastasis.
Mitochondrial dysfunction induced by inhibitors like this compound has been linked to the induction of EMT in various cancer cell types spandidos-publications.comnih.govnih.govnih.gov. For example, in lung cancer cells, this compound A induced mesenchymal-like morphological features and altered the expression of key EMT markers, decreasing epithelial markers like E-cadherin and increasing mesenchymal markers such as Vimentin, Snail, and Slug spandidos-publications.comspandidos-publications.comnih.gov. This induction of mesenchymal markers was found to occur via the activation of AKT and AMPK signaling pathways spandidos-publications.comspandidos-publications.com.
While this compound can induce EMT in some contexts, the effect can vary depending on the cell line. In a study on head and neck cancer cell lines, this compound treatment induced EMT in only one out of four cell lines tested, suggesting heterogeneity in response nih.govnih.gov.
Table 2 illustrates the effect of this compound on EMT markers in lung cancer cells:
Cell Line (Lung Cancer) | This compound A Treatment | E-cadherin Expression | Vimentin, Snail, Slug Expression | Morphological Changes | Reference |
H23, H1793, A549 | Yes | Decreased | Increased | Mesenchymal-like features | spandidos-publications.comspandidos-publications.comnih.gov |
Interaction with Store-Operated Calcium Channels (SOC) and Chloride Currents
Store-operated calcium (SOC) channels are crucial for calcium signaling in non-excitable cells, activating in response to depletion of intracellular calcium stores. This compound has been found to interact with SOC channels and also affect chloride currents.
Studies have shown that this compound inhibits SOC-mediated calcium influx and the calcium-release-activated calcium current (Icrac) nih.govportlandpress.comnih.gov. Interestingly, the concentrations of this compound required to inhibit SOC were significantly higher than those needed to block mitochondrial ATP production, suggesting a mechanism independent of its primary effect on ATP synthase nih.govportlandpress.comnih.gov. Evidence supporting this includes the differing potency order of this compound variants for inhibiting SOC compared to mitochondrial function, and the observation that this compound blocked Icrac under conditions where membrane potential and ion concentrations were controlled nih.govportlandpress.comnih.gov.
Furthermore, this compound has also been shown to block volume-activated chloride currents nih.govportlandpress.comnih.govresearchgate.net. This effect is also observed with some other known blockers of SOC that are not mitochondrial inhibitors, raising the possibility that this compound may interact directly with SOC channels and potentially other ion channels nih.govportlandpress.comnih.govresearchgate.net. This suggests a broader pharmacological profile for this compound beyond its well-established role as a mitochondrial ATP synthase inhibitor.
Table 3 summarizes the effects of this compound on ion channels:
Target | Effect of this compound | Notes | Reference |
Store-Operated Calcium Channels (SOC) / Icrac | Inhibition | Occurs at higher concentrations than ATP synthase inhibition, suggests a potential direct interaction | nih.govportlandpress.comnih.gov |
Volume-activated Chloride Currents | Blockage | Also observed with some SOC blockers | nih.govportlandpress.comnih.govresearchgate.net |
Oligomycin Biosynthesis and Structural Analogs in Research
Elucidation of Oligomycin Biosynthetic Pathways
The biosynthesis of oligomycins involves the assembly of smaller carbon building blocks into a complex macrocyclic structure. This process is characteristic of polyketide biosynthesis.
Oligomycins are synthesized by Type I modular polyketide synthases (PKSs) nih.govacs.orgsemanticscholar.orgplos.org. These PKS systems function as assembly lines, where each module contains a set of enzymatic domains responsible for catalyzing specific steps in the elongation and modification of the growing polyketide chain semanticscholar.orgplos.org. The this compound biosynthetic gene cluster (olm) in Streptomyces avermitilis is a large cluster spanning approximately 104 kb and contains 18 open reading frames (ORFs) researchgate.net. The central portion of this cluster, about 90 kb, comprises seven large ORFs (olmA1 to olmA7) that encode the giant multifunctional polypeptides of the this compound PKS researchgate.net. These PKS modules are responsible for the stepwise condensation of acyl-CoA precursors, such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, to form the polyketide backbone of this compound semanticscholar.orgplos.org. The modular nature of Type I PKS systems dictates the sequence and type of building blocks incorporated, as well as the reductive state and stereochemistry at various positions along the chain plos.org. A key step in this compound biosynthesis, the formation of the spiroacetal moiety, is catalyzed by a specific spiroacetal cyclase, OlmO, encoded by a gene within the olm cluster researchgate.net. Deletion of the olmO gene abolishes this compound production and leads to the accumulation of intermediates lacking the spiroacetal structure researchgate.net.
The production of oligomycins in Streptomyces avermitilis is subject to complex genetic regulation. One notable regulatory protein is AveR, a pathway-specific regulator that also controls the biosynthesis of avermectins nih.govresearchgate.netasm.org. While AveR positively regulates avermectin production, it has been shown to negatively affect this compound biosynthesis nih.govresearchgate.netasm.org. Studies involving aveR deletion mutants have demonstrated abolished avermectin production and increased this compound production, a phenotype that can be complemented by the introduction of a single copy of the aveR gene nih.govresearchgate.net. Chromatin immunoprecipitation (ChIP) assays have indicated that AveR binds to the promoter regions of both the avermectin and this compound gene clusters nih.gov. Specifically, AveR represses this compound production by repressing the transcription of the cluster-situated regulator gene olmRII and structural gene olmC nih.gov. Another regulator, Zur, a zinc-sensing regulator, has been found to directly activate the transcription of the this compound polyketide synthase gene olmA1 in S. avermitilis, thereby positively regulating this compound production asm.org.
Role of Type I Modular Polyketide Synthase (PKS) Systems
Identification of New this compound Derivatives and Their Biological Activities
Ongoing research continues to identify new this compound derivatives from natural sources and through semi-synthetic modifications. For instance, recent chemical investigations of a marine-derived Streptomyces sp. FXY-T5 led to the discovery of five new oligomycins, along with several biosynthetically related known derivatives nih.govacs.org. These new compounds, including 24-lumothis compound B, 4-lumothis compound B, 6-lumothis compound B, 40-homothis compound B, and 15-hydroxy-oligomycin B, were characterized using spectroscopic methods nih.govacs.org. The isolated oligomycins from this strain exhibited significant antiagricultural fungal pathogen activity and antiproliferative properties nih.govacs.org.
Semi-synthetic modifications of this compound A have also yielded derivatives with altered biological activities isuct.ruacs.org. For example, site-selective modifications of this compound A have produced semi-synthetic derivatives with high antiproliferative activity against tumor cell lines or selective antifungal activity against Candida species, often with lower toxicity towards mammalian cells compared to the parent compound isuct.ru. Diels-Alder adducts of this compound A have shown complex antiproliferative potential, with some adducts exhibiting higher activity against certain cancer cell lines (e.g., MDA-MB-231 and A-549) than this compound A itself acs.org.
Research into Structure-Activity Relationships of this compound Isomers
Investigating the structure-activity relationships (SAR) of this compound isomers and derivatives is crucial for understanding how structural variations influence biological activity and for the rational design of new analogs with improved properties. Oligomycins exist as a complex of isomers, including this compound A through G, which differ slightly in their structures biorxiv.orgplos.orgbiorxiv.org. These variations, particularly in the spiroketal fragment and the macrocyclic lactone ring, can impact their interaction with ATP synthase and other potential targets creative-biolabs.com.
Studies on semi-synthetic derivatives, such as 7(7,11)-hydroderivatives of this compound A, have explored how modifications to specific functional groups affect activity isuct.ru. The synthesis and evaluation of epi-oligomycin A, a (33S)-diastereomer of this compound A, revealed that the inversion of the hydroxyl group at C-33 can influence activity against different microorganisms and tumor cell lines sci-hub.senih.gov. While this modification decreased activity against Streptomyces fradiae, the antifungal properties against Candida species remained similar, and the derivative showed slightly higher activity against certain tumor cells compared to this compound A sci-hub.senih.gov. These findings highlight the subtle but significant impact of stereochemistry on the biological profile of oligomycins. Further research is needed to fully elucidate the SAR among the various natural this compound isomers (A-G) and their derivatives to guide the development of more potent and selective compounds plos.orgbiorxiv.org.
Engineering of this compound-Class Polyketides
The modular nature of Type I PKS systems involved in this compound biosynthesis presents opportunities for engineering novel polyketides plos.orgresearchgate.net. By manipulating the genes encoding the PKS modules or associated enzymes, researchers aim to generate structural diversity and potentially create new this compound analogs with altered or improved biological activities plos.orgf1000research.com. This approach, often referred to as biocombinatorics or metabolic engineering, involves modifying existing PKS gene clusters or combining modules from different PKSs plos.orgf1000research.com.
Here is a table listing the chemical compounds mentioned and their PubChem CIDs:
Compound Name | PubChem CID |
This compound A | 446431 |
This compound B | 448739 |
This compound C | 448740 |
This compound F | 6436363 |
24-lumothis compound B | Not readily available on PubChem from search results |
4-lumothis compound B | Not readily available on PubChem from search results |
6-lumothis compound B | Not readily available on PubChem from search results |
40-homothis compound B | Not readily available on PubChem from search results |
15-hydroxy-oligomycin B | Not readily available on PubChem from search results |
epi-oligomycin A | Not readily available on PubChem from search results (stereoisomer of this compound A) |
Avermectin | 6417410 |
Mechanisms of Resistance to Oligomycin
Genetic Basis of Oligomycin Resistance in Model Systems (e.g., Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae has served as a crucial model system for elucidating the genetic basis of this compound resistance due to its well-characterized genetics and the ability to isolate and analyze mitochondrial mutations agscientific.commtholyoke.edu. This compound resistance in yeast is often conferred by mutations in mitochondrially encoded subunits of the ATP synthase, particularly subunits a (encoded by ATP6 or oli2) and c (encoded by OLI1 or ATP9) agscientific.commdpi.comnih.govyeastgenome.org. These subunits are integral components of the F₀ portion of the enzyme, which forms the proton channel nih.govmdpi.comwikipedia.org.
Identification of Mutations in ATP Synthase Subunits (e.g., subunit a, subunit c)
Genetic studies in S. cerevisiae have identified specific mutations within the genes encoding ATP synthase subunits a and c that confer resistance to this compound. Mutations in subunit c (OLI1) have been shown to cause amino acid substitutions that directly affect the this compound binding site nih.govcore.ac.ukpnas.org. For instance, mutations in residues like Leu53, Ala56, Leu57, and Phe64 in yeast subunit c have been found to interact directly with this compound nih.gov. Mutations in Gly23 and Gly25, located in helix 1 of subunit c, also confer resistance, although their mechanism might be indirect as they are not directly within the primary binding site nih.gov.
Mutations conferring this compound resistance have also been mapped to the gene encoding subunit a (ATP6 or oli2) nih.govmdpi.compnas.org. These mutations in subunit a are thought to confer resistance by blocking access to the this compound binding site located at the interface of subunit a and the c-ring nih.gov. Studies have shown that amino acid substitutions in subunit 6 (equivalent to subunit a) of S. cerevisiae can lead to this compound resistance nih.govpnas.orgmolbiolcell.org.
Research findings have detailed specific amino acid substitutions in subunit 9 (equivalent to subunit c) of S. cerevisiae leading to resistance to this compound and related antibiotics like venturicidin and ossamycin core.ac.uk.
Subunit | Gene | Amino Acid Substitution | Antibiotic Resistance |
Subunit c | OLI1 | Gly25→Ser | Venturicidin, Ossamycin, this compound |
Subunit c | OLI1 | Ala27→Gly | Venturicidin |
Subunit c | OLI1 | Leu53→Phe | Ossamycin, this compound |
Subunit c | OLI1 | Leu57→Phe | Ossamycin, this compound |
Subunit a | ATP6 | Asp254→Asn | Ossamycin |
Note: This table is based on research findings in Saccharomyces cerevisiae mutants. nih.govcore.ac.ukpnas.org
Associated Genetic Instability and Mitochondrial DNA Segment Amplification
In some yeast species, such as Kluyveromyces lactis, this compound resistance mutations can be highly unstable, with resistance rapidly lost when the drug is absent nih.govoup.comoup.com. This unstable resistance has been linked to the presence of repetitive DNA sequences resulting from the amplification of a specific segment of mitochondrial DNA (mtDNA) nih.govoup.comoup.com. The amplified molecules co-replicate with the wild-type genome, and the loss of resistance is accompanied by the disappearance of the amplified DNA nih.govoup.com. In K. lactis, this repetitive sequence originates from a 405 base-pair segment downstream of a cluster of two tRNA genes nih.govoup.com. Modified processing of these tRNAs has been detected in the resistant mutant, although the exact mechanism by which mtDNA amplification and modified tRNA processing lead to drug resistance is not fully understood nih.govoup.com.
Cellular Adaptive Responses to this compound Exposure
Beyond genetic mutations, cells can exhibit adaptive responses to cope with this compound-induced inhibition of oxidative phosphorylation. These responses often involve metabolic reprogramming to increase reliance on glycolysis for ATP production nih.govnih.gov. Studies in cancer cells, for instance, have shown that this compound treatment can induce significant levels of glycolysis, allowing cells to maintain cellular ATP levels despite suppressed oxidative phosphorylation nih.govnih.gov. This metabolic adaptation can involve the activation of pathways such as the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating cellular metabolism under energy stress nih.govnih.govresearchgate.netelifesciences.org. While AMPK activation can be transient, cells may employ other regulatory mechanisms to sustain ATP homeostasis under prolonged oxidative phosphorylation suppression nih.govnih.gov. Cellular responses can also involve alterations in protein synthesis and the expression of transcription factors, depending on the duration and severity of mitochondrial stress molbiolcell.org.
Implications for Understanding ATP Synthase Structure-Function and Drug Binding Sites
Studies on this compound resistance have provided significant insights into the structure and function of ATP synthase and the characteristics of drug binding sites within the enzyme. The identification of resistance-conferring mutations in specific subunits, particularly subunits a and c, has helped to delineate the regions of the F₀ sector involved in proton translocation and inhibitor interaction nih.govmdpi.comcore.ac.ukpnas.org. The high-resolution crystal structure of this compound bound to the subunit c ring of yeast mitochondrial ATP synthase has revealed that this compound binds to the surface of the c₁₀ ring, making contact with neighboring molecules at a position that explains its inhibitory effect researchgate.netnih.govcapes.gov.brnih.gov. This binding site involves interactions with residues in helix 2 of two adjacent subunit c molecules, with primarily hydrophobic contacts and a hydrogen bond formed via a bridging water molecule with the essential Glu59 residue nih.govcapes.gov.br.
The fact that resistance mutations in subunit c affect residues that directly interact with this compound provides strong evidence for the location of the binding site nih.gov. Mutations in subunit a conferring resistance further support the idea that the this compound binding site is located at the interface of subunit a and the c-ring, potentially blocking access to the proton channel nih.gov.
The conservation of amino acid residues forming the this compound binding site between human and yeast ATP synthase subunit c, in contrast to significant differences in bacterial homologs, helps explain the differential sensitivity of these enzymes to this compound nih.govcapes.gov.brnih.gov. Furthermore, genetic studies suggest that the this compound binding site overlaps with the binding sites of other antibiotics, framing a common drug-binding site that could be a target for the rational design of new therapeutic agents nih.govcapes.gov.brnih.gov.
Advanced Research Methodologies and Applications Utilizing Oligomycin
Applications in Mitochondrial Respiration and Bioenergetic Profiling Assays
Use in Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Measurements
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) measurements are fundamental techniques for evaluating cellular respiration and glycolysis. The Seahorse XF analyzer is commonly employed for real-time measurement of OCR and ECAR in live cells. uni.luciteab.comuni.luwikidata.orguni.lu In these assays, Oligomycin is sequentially injected after basal measurements. The addition of this compound inhibits ATP synthase, causing a decrease in OCR that corresponds to the rate of oxygen consumption coupled to ATP production (ATP-linked respiration). uni.luciteab.comuni.lu The remaining OCR after this compound injection represents proton leak and non-mitochondrial respiration. fishersci.cawikipedia.orgciteab.com Simultaneously, the inhibition of mitochondrial ATP production by this compound often leads to a compensatory increase in glycolysis to meet cellular energy demands, which is reflected as an increase in ECAR. nih.govnih.gov
Integration into Mitochondrial Stress Tests and Glycolysis Stress Tests
This compound is a critical component of both Mitochondrial Stress Tests and Glycolysis Stress Tests performed using extracellular flux analyzers. uni.luciteab.comuni.luuni.lu
In the Mitochondrial Stress Test, cells are sequentially exposed to this compound, a protonophore (such as FCCP or CCCP), and inhibitors of the electron transport chain (typically Rotenone and Antimycin A). uni.luciteab.comuni.lu this compound's injection reveals the ATP-linked respiration and proton leak. uni.luciteab.com The subsequent addition of a protonophore uncouples oxygen consumption from ATP production, driving the electron transport system to its maximal capacity (maximal respiration). uni.luciteab.comuni.lu Finally, Rotenone and Antimycin A inhibit mitochondrial respiration, allowing for the determination of non-mitochondrial respiration. uni.luciteab.comuni.lu From these measurements, key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity, are calculated. uni.luciteab.comuni.luuni.lu
The Glycolysis Stress Test utilizes sequential injections of glucose, this compound, and 2-deoxyglucose (2-DG). nih.gov After measuring basal ECAR, glucose is added to stimulate glycolysis. nih.gov this compound is then injected to inhibit mitochondrial ATP production, forcing the cell to rely maximally on glycolysis for ATP. nih.gov The resulting increase in ECAR after this compound injection indicates the maximal glycolytic capacity. nih.gov Finally, 2-DG, a glycolysis inhibitor, is added to stop glycolytic flux and determine non-glycolytic acidification. nih.gov This test provides measures of basal glycolysis, glycolytic capacity, and glycolytic reserve. uni.lunih.gov
Methodological Considerations for Maximal ETS Capacity Estimation in this compound-Treated Cells
While this compound is invaluable for assessing ATP-linked respiration and proton leak, studies have shown that its presence during the estimation of maximal electron transport system (ETS) capacity using potent protonophores can lead to an underestimation of this capacity in intact cells. fishersci.cafishersci.nowikipedia.org This underestimation, which can range from 25% to 45% for spare respiratory capacity, has been observed in various cell types. fishersci.cawikipedia.org The exact mechanism for this underestimation is not fully elucidated but may involve complex interactions when ATP synthase is inhibited prior to maximal uncoupling. fishersci.cawikipedia.org Some research suggests that this effect is less pronounced when glycolysis is limited or when using weaker uncouplers like 2,4-dinitrophenol. fishersci.cafishersci.no Therefore, for accurate estimation of maximal ETS capacity in intact cells, it is recommended that protocols be carefully validated, and in some cases, estimating maximal ETS capacity without prior this compound treatment may be preferable unless a specific, validated protocol is employed. fishersci.cafishersci.nowikipedia.org
This compound as a Tool for Investigating Mitochondrial Dysfunction Models
This compound's ability to specifically inhibit mitochondrial ATP synthase makes it a valuable tool for creating models of mitochondrial dysfunction in various research contexts. Researchers utilize this compound to induce a state of impaired oxidative phosphorylation, allowing them to study the cellular consequences of such dysfunction.
For instance, this compound has been used to induce mitochondrial dysfunction in human chondrocytes to investigate protective mechanisms like autophagy. Treatment with this compound led to a significant decrease in mitochondrial membrane potential, indicating compromised mitochondrial function. In other studies, this compound has been employed in conjunction with other mitochondrial inhibitors to model mitochondrial dysfunction and study its impact on cellular secretome, observing changes in the secretion of factors like VEGF and FGF21. This compound has also been used in studies modeling neurodegenerative disorders to explore the role of mitochondrial dysfunction and oxidative stress. Furthermore, mathematical models simulating mitochondrial membrane potential dynamics have incorporated this compound exposure to study mitochondrial dysfunction and subsequent cellular adaptation.
Research on this compound and its Derivatives as Payloads for Antibody-Drug Conjugates (ADCs)
This compound and its derivatives are being investigated and developed as potent cytotoxic payloads for Antibody-Drug Conjugates (ADCs). citeab.comfishersci.ca ADCs are designed to selectively deliver highly potent cytotoxic agents to target cells, such as cancer cells, thereby minimizing systemic toxicity. citeab.com
The potent cytotoxicity of this compound, primarily due to its inhibition of mitochondrial ATP synthase and the resulting suppression of oxidative phosphorylation, makes it an attractive candidate for an ADC payload. citeab.comfishersci.ca By inhibiting ATP biosynthesis, this compound can effectively induce cell death in targeted cells. citeab.com Research efforts focus on conjugating this compound or its derivatives to antibodies that specifically recognize antigens on the surface of cancer cells. citeab.com This targeted delivery aims to concentrate the cytotoxic effect within the tumor microenvironment. This compound A, B, and C are identified as major isoforms, and derivatives are being explored to optimize properties for ADC development, including potency, stability, and conjugation chemistry. citeab.com The development of this compound-based ADCs represents a promising area in the search for more effective and targeted cancer therapies. citeab.com
Emerging Research Directions and Unconventional Interactions of Oligomycin
Research on Oligomycin's Antifungal and Biopesticidal Properties
Oligomycins have demonstrated significant antagonistic effects against a variety of microorganisms, including fungi and oomycetes, positioning them as potential biopesticides. nih.govplos.org
Suppression of Plant Pathogens
Magnaporthe oryzae Triticum (MoT):
Research has shown that oligomycins, particularly this compound B and F, are effective in suppressing the wheat blast fungus, Magnaporthe oryzae Triticum (MoT). nih.govbiorxiv.orgplos.org In a dose-dependent manner, these compounds inhibit the mycelial growth of the fungus. nih.govplos.orgplos.org Notably, this compound F exhibited stronger inhibition of MoT hyphal growth compared to this compound B. nih.govplos.org
The application of these oligomycins has been found to completely stop the formation of conidia in the MoT mycelium. nih.govplos.orgbiorxiv.org Furthermore, they significantly inhibit the germination of MoT conidia and can induce lysis. nih.govplos.org In cases where germination does occur, the resulting germ tubes are often abnormal, and the formation of appressoria is suppressed. nih.govbiorxiv.org These inhibitory actions on crucial stages of the fungal life cycle—mycelial growth, conidiogenesis, conidial germination, and appressoria formation—contribute to the suppression of wheat blast disease, as observed in detached leaf assays. nih.govbiorxiv.org
Table 1: Inhibitory Effects of this compound B and F on Magnaporthe oryzae Triticum
Feature | This compound B | This compound F | Reference |
---|---|---|---|
Mycelial Growth Inhibition | Suppressed in a dose-dependent manner | Higher inhibition than this compound B | nih.govplos.orgplos.org |
Minimum Inhibitory Concentration | 0.05 µ g/disk | 0.005 µ g/disk | nih.govplos.orgbiorxiv.org |
Conidial Formation | Completely halted | Completely halted | nih.govplos.orgbiorxiv.org |
Conidial Germination | Significantly inhibited, induced lysis | Significantly inhibited, induced lysis | nih.govplos.org |
Plasmopara viticola:
Oligomycins have also been shown to be effective against Plasmopara viticola, the oomycete that causes grapevine downy mildew. nih.govplos.orgresearchgate.net Studies have demonstrated that oligomycins can impair the motility of P. viticola zoospores and induce their lysis in a manner that is dependent on both dose and time. researchgate.nettoku-e.com Among the different oligomycins tested, this compound B has shown significant activity in inhibiting motility and causing lysis of these zoospores. researchgate.net
Investigation of this compound as an Inhibitor of Bacterial Pathways
While this compound is primarily known for its effects on eukaryotic cells, research is exploring its potential to inhibit bacterial processes. It generally has a weak effect on the membrane-bound ATPase activity of nonphotosynthetic bacteria. asm.org However, recent studies have identified a new derivative of this compound that acts as a specific inhibitor of an alternative peptidoglycan biosynthesis pathway. researchgate.netacs.org This pathway is utilized by some bacteria, including the rice pathogen Xanthomonas oryzae. researchgate.net The newly identified this compound derivative was found to inhibit the MurD2 reaction within this alternative pathway. researchgate.net
Exploration of this compound's Interactions with Cellular Components Beyond ATP Synthase
Emerging evidence suggests that this compound can interact with cellular components other than its primary target, the F1F0-ATP synthase, leading to a range of effects.
Induction of Proton Uncoupling
Contrary to its classical role as an inhibitor of proton translocation through ATP synthase, this compound has been shown to induce proton uncoupling in certain cell types, such as HepG2 cells. researchgate.netnih.gov This uncoupling is observed as a recovery of oxygen uptake to near-baseline levels after the initial inhibition of ATP synthesis. researchgate.netnih.gov This effect is rapid and occurs at this compound concentrations in the range of 0.25–5 μM. researchgate.netnih.gov The induced proton fluxes are generally lower than those associated with the mitochondrial permeability transition pore. researchgate.netnih.gov This uncoupling phenomenon is observed in cells metabolizing pyruvate or lactate and can be reversed by the addition of glucose, which restores ATP synthesis. researchgate.netnih.gov Interestingly, the uncoupling is not sensitive to cyclosporin A but is inhibited by bongkrekic acid if added before this compound, suggesting a link to the maintenance of mitochondrial ATP levels. researchgate.netnih.gov
Research on Modifiers of this compound Sensitivity in the F1F0-ATPase Complex
The sensitivity of the F1F0-ATPase complex to this compound is not static and can be influenced by several factors. nih.govresearchgate.net this compound sensitivity is widely considered an indicator of the functional integrity and proper coupling between the F0 and F1 sectors of the ATP synthase. nih.govresearchgate.net
Factors that can alter this compound sensitivity include:
Amino Acid Substitutions: Since the binding of this compound involves multiple interactions with amino acid residues in the F0 sector, substitutions in these residues can affect the efficiency of inhibition. nih.govresearchgate.net
Membrane Properties: Changes in the properties of the mitochondrial membrane can influence this compound's interaction with the ATP synthase. nih.govresearchgate.net
Xenobiotic Incorporation: The incorporation of foreign compounds (xenobiotics) can lead to conformational changes in the enzyme, altering its sensitivity to this compound. researchgate.net
Research in this area helps to elucidate the link between altered this compound sensitivity and various physiopathological conditions associated with defective ATPases. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing oligomycin’s effects on mitochondrial depolarization in cancer cell lines?
- Methodology : Use cell lines like R-HepG2 or HT29, treating them with this compound (0–50 µg/mL) for 24 hours at 37°C and 5% CO₂. Monitor mitochondrial membrane potential via JC-1 staining or TMRE fluorescence. Include controls for ATP depletion and validate results with complementary assays (e.g., Seahorse XF Analyzer for oxygen consumption rate) .
- Critical Note : Optimize concentration ranges based on cell type; higher doses (>30 µg/mL) may induce off-target cytotoxicity.
Q. How does this compound inhibit ATP synthase, and what mechanistic models are used to validate this interaction?
- Methodology : Employ structural biology techniques (cryo-EM or X-ray crystallography) to map this compound’s binding to the F₀ subunit of ATP synthase. Validate inhibition via ATP quantification (e.g., luciferase-based assays) and compare with other F₀ inhibitors like venturicidin. Reference kinetic studies showing this compound’s IC₅₀ in isolated mitochondria (typically 1–10 nM) .
Q. What are the limitations of using this compound as a tool compound in metabolic flux analysis?
- Methodology : Acknowledge its pleiotropic effects, including ROS induction and non-specific membrane interactions. Use paired inhibitors (e.g., rotenone + antimycin A) to isolate ATP synthase-specific effects. Normalize data to cell viability (MTT assay) and mitochondrial density (citrate synthase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s cytotoxicity across different cancer models?
- Methodology : Conduct meta-analyses of published dose-response curves (e.g., CCLE or GDSC databases). Stratify data by cell lineage (e.g., epithelial vs. mesenchymal) and genetic background (e.g., TP53 status). Use CRISPR screens to identify synthetic lethal partners modulating this compound sensitivity .
- Case Study : HepG2 cells show IC₅₀ variability (±40%) due to clonal heterogeneity; single-cell RNA-seq can dissect subpopulation responses .
Q. What strategies optimize this compound delivery in 3D tumor spheroid models while minimizing off-target effects?
- Methodology : Use liposomal encapsulation or nanoparticle carriers to enhance penetration. Validate delivery via confocal imaging (labeled this compound) and correlate with metabolic suppression (²¹⁸F-FDG PET). Compare efficacy across matrix compositions (Matrigel vs. collagen hydrogels) .
Q. How do batch-to-batch purity variations (>92% in commercial samples) impact this compound’s reproducibility in long-term studies?
- Methodology : Quantify impurities via HPLC-MS and correlate with functional outcomes (e.g., ATP inhibition EC₅₀). Source multiple lots for cross-validation and report purity metrics in all publications. Use orthogonal assays (e.g., respirometry) to confirm target engagement .
Q. What computational frameworks integrate this compound-induced metabolic perturbations with transcriptomic datasets?
- Methodology : Apply constraint-based modeling (COBRA Toolbox) to simulate ATP synthase inhibition. Validate predictions with RNA-seq data from this compound-treated cells, focusing on hypoxia-inducible factor (HIF-1α) and AMPK pathways. Use ShinyGO for pathway enrichment analysis .
Methodological Best Practices
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, pairing this compound with glycolytic inhibitors requires power analysis to determine cohort sizes .
- Data Reporting : Follow Beilstein Journal guidelines: report purity, storage conditions, and experimental replicates. Use Supplementary Information for raw flux data .
- Ethical Compliance : For in vivo studies, justify this compound doses using preclinical PK/PD models and adhere to ARRIVE 2.0 guidelines .
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